molecular formula C13H10BrN3S B11589614 2-[(4-bromobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine

2-[(4-bromobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine

Cat. No.: B11589614
M. Wt: 320.21 g/mol
InChI Key: ZYJFGTVYKJWTNA-UHFFFAOYSA-N
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Description

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure

Chemical Reactions Analysis

Types of Reactions

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Phenyl derivative

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors involved in disease processes . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H10BrN3S

Molecular Weight

320.21 g/mol

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H10BrN3S/c14-10-5-3-9(4-6-10)8-18-13-16-11-2-1-7-15-12(11)17-13/h1-7H,8H2,(H,15,16,17)

InChI Key

ZYJFGTVYKJWTNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)SCC3=CC=C(C=C3)Br

Origin of Product

United States

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